2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

Vue d'ensemble

Description

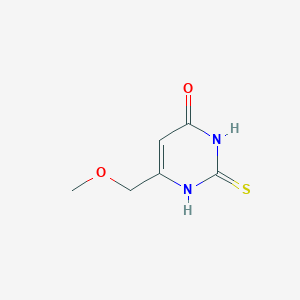

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C₆H₈N₂O₂S It is characterized by a pyrimidine ring substituted with a mercapto group at the 2-position, a methoxymethyl group at the 6-position, and a hydroxyl group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

Substitution Reactions: The mercapto group is introduced at the 2-position through nucleophilic substitution reactions using thiol reagents.

Methoxymethylation: The methoxymethyl group is introduced at the 6-position using methoxymethyl chloride under basic conditions.

Hydroxylation: The hydroxyl group at the 4-position is introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include:

Reaction Optimization: Optimizing reaction conditions to maximize yield and purity.

Catalysts and Reagents: Using cost-effective and readily available catalysts and reagents.

Purification: Employing efficient purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol has shown promise in several therapeutic areas:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antibacterial properties against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against these pathogens .

- Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory properties. Studies demonstrate that it can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

Agricultural Applications

Plant Activator:

this compound acts as a plant activator, enhancing plant resistance against bacterial infections. Its mechanism involves the activation of the jasmonic acid pathway, which is crucial for plant defense responses.

Field Studies:

Field trials have shown that the application of this compound leads to increased yields in crops like rice and Arabidopsis by promoting resistance to pathogens.

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Effective against MRSA and VRE (MIC = 0.25–1 μg/mL) |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Agriculture | Plant Activator | Enhances resistance to bacterial infections |

| Yield Improvement | Increased crop yields in rice and Arabidopsis |

Case Study 1: Antimicrobial Efficacy

A study conducted by the Kumari group evaluated various pyrimidine derivatives, including this compound, against multiple bacterial strains. The results highlighted its effectiveness with an MIC of 0.5 μg/mL against MRSA, demonstrating its potential as a lead compound in antibiotic development .

Case Study 2: Agricultural Impact

In a controlled agricultural study, the application of this compound on rice plants resulted in a significant reduction in bacterial blight incidence. The treated plants showed enhanced growth rates and overall health compared to untreated controls, underscoring its utility as a biopesticide.

Mécanisme D'action

The mechanism of action of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol involves:

Molecular Targets: The compound targets specific enzymes and proteins, inhibiting their activity.

Pathways: It interferes with nucleic acid synthesis and protein function, leading to cell death in cancer cells or inhibition of viral replication.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Mercapto-4-hydroxypyrimidine: Lacks the methoxymethyl group, leading to different chemical properties.

6-Methoxymethyl-2-thiouracil: Similar structure but with a uracil ring instead of pyrimidine.

Uniqueness

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol is unique due to the presence of both the mercapto and methoxymethyl groups, which confer distinct reactivity and biological activity compared to similar compounds.

Activité Biologique

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol is a heterocyclic organic compound notable for its diverse biological activities and potential therapeutic applications. Characterized by a pyrimidine ring with a thiol (-SH) group and a methoxymethyl substituent, this compound has garnered attention in medicinal chemistry due to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

The chemical formula of this compound is CHNOS. Its structure allows for significant interactions due to the presence of both electron-donating (methoxymethyl) and electron-withdrawing (thiol) groups, which enhance its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. It has been shown to interact effectively with various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). In studies, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against several Gram-positive bacteria, suggesting strong antibacterial potential .

The mechanism of action involves targeting bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription in bacteria. By inhibiting this enzyme, this compound disrupts bacterial growth and proliferation, making it a candidate for antibiotic development .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of various pyrimidine derivatives, including this compound. The results indicated that certain derivatives exhibited significant activity against MRSA and other resistant strains, reinforcing the compound's potential as an effective antibacterial agent .

- Pharmacokinetics : In vivo studies have demonstrated favorable pharmacokinetic profiles for related pyrimidine compounds, with acceptable oral bioavailability and low toxicity at high doses. For instance, compounds similar to this compound showed moderate exposure levels and prolonged half-lives, indicating their viability for therapeutic use .

Comparative Analysis with Similar Compounds

The following table summarizes the key features of this compound compared to structurally similar compounds:

| Compound Name | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| This compound | CHNOS | Contains thiol and methoxymethyl groups | Strong antibacterial activity against resistant strains |

| 6-Mercapto-2-methylpyrimidin-4-ol | CHNOS | Methyl group at position 2 | Less steric hindrance; different biological profile |

| **4-Thiouracil | CHNOS | Pyrimidine derivative with thiol group | Primarily used as an antimetabolite in cancer therapy |

| **5-Mercapto-pyrimidine | CHNS | Mercapto group at position 5 | Exhibits different biological activities |

Propriétés

IUPAC Name |

6-(methoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-10-3-4-2-5(9)8-6(11)7-4/h2H,3H2,1H3,(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVMVIUSRGXSEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351611 | |

| Record name | 6-(Methoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-07-9 | |

| Record name | 6-(Methoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.